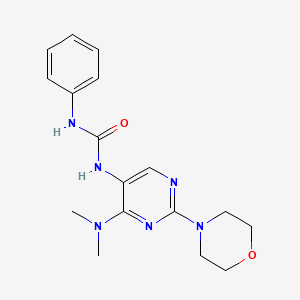

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSRSUYWUAYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea is a compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical identifiers:

- IUPAC Name : 5-[4-(dimethylamino)phenyl]-6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}pyrimidin-4-amine

- SMILES : CN(C)C1=CC=C(C=C1)C1=C(N=CN=C1N)C#CC1=CC=C(N=C1)N1CCOCC1

This compound acts primarily as an inhibitor of specific kinases involved in cellular proliferation and survival pathways. Its mechanism includes:

- Inhibition of Polo-like Kinase 4 (PLK4) : PLK4 is crucial for centriole duplication, and its overexpression is linked to various cancers. The compound has been shown to inhibit PLK4 effectively, leading to reduced cell proliferation in cancer models .

- Targeting FMS-like Tyrosine Kinase 3 (FLT3) : Studies indicate that this compound may also exhibit inhibitory activity against FLT3, a validated target for acute myeloid leukemia (AML) .

Anticancer Activity

Research has demonstrated significant anticancer properties:

- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity at low concentrations.

- In Vivo Models : Efficacy was confirmed in murine models of cancer, where treatment with the compound resulted in tumor growth inhibition and prolonged survival rates .

Anticonvulsant Activity

In addition to its anticancer properties, preliminary evaluations suggest potential anticonvulsant effects:

- Seizure Models : The compound was tested in various seizure models (e.g., MES, scMET), showing promising results in protecting against induced seizures .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Murine Cancer Model | Significant tumor regression observed with a 70% reduction in tumor volume after treatment. |

| Study B | Human Cell Lines | IC50 values ranged from 0.5 to 5 µM across different cancer types, indicating strong cytotoxicity. |

| Study C | Epilepsy Models | Demonstrated 100% protection in the 6 Hz test at a dosage of 10 mg/kg. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-daily dosing.

- Toxicological Profile : Initial studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrimidine-Based Urea Derivatives

1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797622-81-1)

- Structural Differences : Substitution of the phenyl group with a 2-chloro-4-methylphenyl moiety.

- Synthesis: Smiles notation indicates a straightforward assembly via urea linkage, similar to the target compound.

N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1790195-84-4)

- Structural Differences : Replacement of the urea group with a sulfonamide linker and addition of a dimethylisoxazole moiety.

- Implications : Sulfonamides often exhibit enhanced metabolic stability compared to ureas, which may influence pharmacokinetics .

Ureas with Varied Pyrimidine Substituents

- Examples include compounds with methoxy (e.g., 1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea) or ethoxy groups.

- Key Contrast: Ethoxy/methoxy substituents may reduce steric hindrance compared to morpholino, altering target selectivity .

Pyrazolo-Pyrimidine Derivatives

2-(1-(4-Amino-3-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Structural Differences: Pyrazolo-pyrimidine core with fluorinated chromenone and morpholino groups.

- Implications: Fluorination enhances binding affinity in kinase inhibitors (e.g., PI3K/mTOR pathways). The chromenone moiety may improve bioavailability .

- Synthesis : Utilizes Suzuki coupling (boronic acid derivatives) and palladium catalysis, differing from urea-linked pyrimidines .

Thiazolo-Pyrimidine Derivatives

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

- Structural Differences : Thiazolo-pyrimidine core with thioxo and coumarin derivatives.

- Microwave-assisted synthesis (DMF/acetic acid) yields higher purity compared to conventional methods .

Non-Urea Pyrimidine Analogs

Desvenlafaxine Succinate (Antidepressant)

- Structural Differences: Phenol core with dimethylamino and cyclohexanol groups.

- Implications : The succinate counterion improves solubility, a feature absent in the target urea compound. This highlights trade-offs between bioavailability and structural complexity .

Inosiplex (Antiviral Agent)

- Structural Differences: Complex of inosine, dimethylamino-propanol, and acetylamino benzoate.

- Implications: Demonstrates how dimethylamino groups enhance cellular uptake, though the lack of a pyrimidine core limits direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.